(S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid

Description

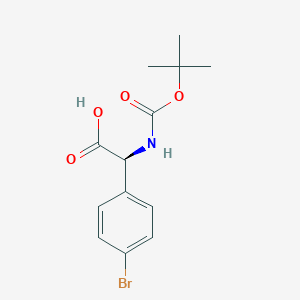

(S)-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid (CAS: 1228565-84-1) is a chiral compound with a molecular formula of C₁₃H₁₆BrNO₄ and a molecular weight of 330.17 g/mol. It features a tert-butoxycarbonyl (Boc)-protected amino group and a 4-bromophenyl substituent attached to an acetic acid backbone. The Boc group enhances stability during synthetic processes, while the bromine atom offers a reactive site for cross-coupling reactions. This compound is stored under dry conditions at room temperature and carries hazard warnings for toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPMULXPVQWEJG-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid, also known as Boc-(S)-2-amino-2-(4-bromophenyl)acetic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16BrNO4

- Molecular Weight : 330.17 g/mol

- CAS Number : 1228565-84-1

- Structural Representation :

- Chemical Structure

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its interactions with specific biological targets and its potential therapeutic applications.

Research indicates that this compound may interact with P-glycoprotein (P-gp), a crucial protein involved in drug transport across cell membranes. The modulation of P-gp activity is significant for enhancing the efficacy of chemotherapeutic agents by overcoming drug resistance in cancer cells.

In vitro studies have demonstrated that derivatives of amino acids, including this compound, can stimulate ATPase activity associated with P-gp, suggesting a potential role as a substrate or modulator. This interaction can lead to increased intracellular concentrations of chemotherapeutic drugs like paclitaxel and doxorubicin in resistant cell lines .

Case Studies and Research Findings

- P-glycoprotein Modulation :

- Anticancer Activity :

- Structure-Activity Relationship (SAR) :

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

(S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable precursor in drug development.

Case Study : Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines. For instance, modifications to the bromophenyl group have been linked to increased potency in inhibiting tumor growth in preclinical models.

In synthetic organic chemistry, this compound acts as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it an essential component in the synthesis of pharmaceuticals and agrochemicals.

Example Reaction : The compound can be subjected to nucleophilic substitution reactions, leading to the formation of novel compounds with potential biological activity.

Case Studies and Research Findings

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of analogs derived from this compound that demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, indicating its potential as a lead compound for further development.

- Antimicrobial Properties : Another research article focused on the antimicrobial efficacy of derivatives synthesized from this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.

- Enzyme Inhibition Studies : Research has also explored the inhibition of specific enzymes related to metabolic diseases using modified versions of this compound. The findings indicated that certain derivatives could effectively inhibit enzyme activity, paving the way for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromophenyl Derivatives

(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic Acid (CAS: 1228547-87-2)

- Key Difference : Bromine at the ortho position instead of para .

- Impact: The ortho substitution may sterically hinder interactions with biological targets compared to the para isomer.

(R)-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic Acid (CAS: 1228570-47-5)

Functional Group Variations

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic Acid (CAS: 2102412-00-8)

- Key Difference: Cyano group (-CN) replaces bromine.

- Properties: Molecular weight: 276.29 g/mol (lighter than brominated analog). pKa: 3.14 (acidic due to electron-withdrawing cyano group). Predicted boiling point: 478.2°C (higher than bromo derivatives, likely due to stronger dipole interactions) .

(R)-3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic Acid (CAS: 261360-77-4)

Heterocyclic and Substituted Derivatives

Compounds 8a, 8b, 8c (Dihydroisoxazolyl Derivatives)

- Key Difference : Incorporation of a 3-bromo-4,5-dihydroisoxazol-5-yl group.

- Impact : Stereochemistry of the dihydroisoxazole ring (S/R configurations) significantly influences bioactivity. For example, compound 8a ((S,S)-configuration) showed enhanced enzyme inhibition compared to 8b and 8c in studies .

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic Acid (CAS: 2241594-11-4)

- Key Difference : Fluoro and methyl substituents on the phenyl ring.

- Impact : Increased lipophilicity from the methyl group may enhance membrane permeability, while fluorine improves metabolic stability .

Q & A

Q. How can researchers address discrepancies in chiral purity claims across commercial suppliers?

- Third-Party Validation : Submit samples to independent labs for chiral SFC (supercritical fluid chromatography) and ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

- Batch Comparison : Analyze multiple lots via LC-MS to detect trace impurities (e.g., des-bromo byproducts) that may skew enantiomeric ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.